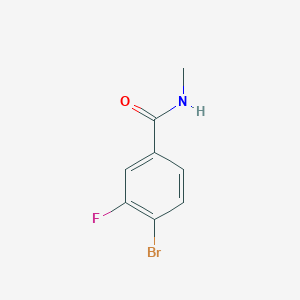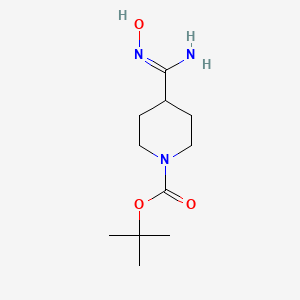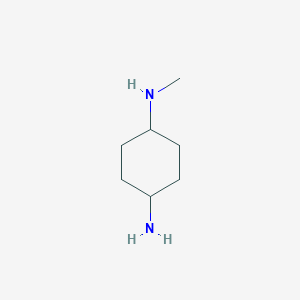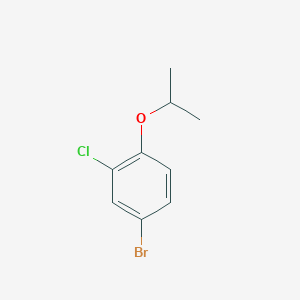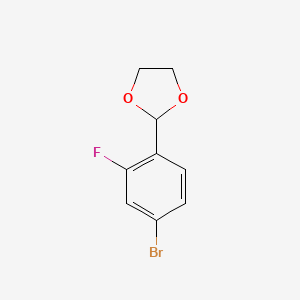
4-Butoxypiperidin
Übersicht
Beschreibung
4-Butoxypiperidine (4-BP) is an organic compound that is used in a variety of scientific applications, including organic synthesis, drug development, and biochemical research. It is an aliphatic cyclic amine with a molecular formula of C6H13NO. 4-BP has an interesting structure which consists of a four-carbon chain and a nitrogen atom, which is linked to the carbon chain by a single bond. This structure makes 4-BP an ideal compound for a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
4-Butoxypiperidin ist ein Derivat von Piperidin, einem wichtigen Baustein in Pharmazeutika. Es spielt eine bedeutende Rolle bei der Synthese von Arzneimitteln, insbesondere solchen mit Antikrebs-, antimikrobiellen und analgetischen Eigenschaften . Seine Struktur ist entscheidend für die Entwicklung neuartiger Therapeutika, da sie modifiziert werden kann, um die Wirksamkeit und Spezifität von Arzneimitteln zu verbessern.
Pharmakologische Forschung
In der Pharmakologie werden this compound-Derivate hinsichtlich ihres Potenzials zur Behandlung verschiedener Krankheiten untersucht. Sie wurden auf ihre Antikrebseigenschaften untersucht, wobei die Forschung auf ihre Rolle bei der Regulierung entscheidender Signalwege hinweist, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind . Die Derivate dieser Verbindung werden auch auf ihre antiviralen, entzündungshemmenden und antitumorigenen Eigenschaften untersucht .
Materialwissenschaften
In der Materialwissenschaft wird this compound bei der Synthese komplexer organischer Verbindungen verwendet. Seine Eigenschaften sind vorteilhaft bei der Herstellung von Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Haltbarkeit oder spezieller chemischer Reaktivität . Die Vielseitigkeit der Verbindung macht sie zu einem wertvollen Gut bei der Entwicklung neuer Materialien für verschiedene industrielle Anwendungen.
Chemische Synthese
This compound dient als Reagenz in der chemischen Synthese und trägt zur Herstellung verschiedener organischer Moleküle bei. Es ist an Reaktionen beteiligt, die das Rückgrat vieler synthetischer Prozesse bilden und zur Herstellung von Verbindungen mit den gewünschten pharmakologischen Aktivitäten beitragen . Seine Rolle in der Synthese ist entscheidend für die Weiterentwicklung der chemischen Forschung und die Entwicklung neuer Methoden.
Analytische Forschung
In der analytischen Chemie kann this compound als Standard oder Reagenz in verschiedenen chromatographischen Techniken verwendet werden. Seine stabile Struktur ermöglicht seinen Einsatz in der Methodenentwicklung und -validierung und stellt die Genauigkeit und Präzision analytischer Ergebnisse sicher . Es ist essentiell bei der qualitativen und quantitativen Analyse komplexer Mischungen.
Lebenswissenschaften
In den Lebenswissenschaften sind this compound-verwandte Verbindungen ein integraler Bestandteil der Erforschung biologischer Systeme. Sie werden verwendet, um die Funktion biologischer Moleküle und Pfade zu untersuchen und tragen so zu unserem Verständnis von Krankheiten auf molekularer Ebene bei . Die Derivate dieser Verbindung werden auch verwendet, um die Pharmakodynamik und Pharmakokinetik potenzieller neuer Medikamente zu untersuchen.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-Butoxypiperidine are not mentioned in the available resources, it’s worth noting that the field of therapeutic peptides, which includes compounds like 4-Butoxypiperidine, is a hot topic in pharmaceutical research . The development of peptide drugs has become one of the most exciting areas in drug discovery, with remarkable achievements resulting in the approval of more than 80 peptide drugs worldwide .
Wirkmechanismus
Target of Action
This compound is a derivative of piperidine , a class of compounds known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels.
Mode of Action
Piperidine derivatives can have diverse modes of action depending on their specific chemical structure and the biological target they interact with . They may act as agonists, antagonists, or modulators of their target proteins, leading to a variety of physiological effects.
Pharmacokinetics
The physicochemical properties of a compound, including its molecular weight, lipophilicity, and chemical stability, can provide some insights into its likely pharmacokinetic properties . For example, 4-Butoxypiperidine, with a molecular weight of 157.26 , falls within the range generally considered favorable for oral absorption.
Biochemische Analyse
Biochemical Properties
4-Butoxypiperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their function. Additionally, 4-Butoxypiperidine can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 4-Butoxypiperidine on various cell types and cellular processes are profound. In neuronal cells, it has been shown to affect neurotransmitter release and uptake, thereby influencing synaptic transmission and neural communication . In hepatocytes, 4-Butoxypiperidine can alter gene expression related to detoxification processes, impacting cellular metabolism and the overall metabolic state of the cell . Furthermore, it has been found to modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation .
Molecular Mechanism
At the molecular level, 4-Butoxypiperidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For instance, its interaction with cytochrome P450 enzymes can result in altered metabolic rates of various substrates. Additionally, 4-Butoxypiperidine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Butoxypiperidine have been studied over different time periods. It has been observed that the compound remains stable under standard storage conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in reduced efficacy. Long-term studies have shown that continuous exposure to 4-Butoxypiperidine can lead to adaptive changes in cellular function, such as upregulation of detoxification enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Butoxypiperidine vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory in rodents, likely due to its impact on neurotransmitter systems . At higher doses, it can induce toxic effects, such as liver damage and neurotoxicity . These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
4-Butoxypiperidine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized by cytochrome P450 enzymes into various metabolites, which are then further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . These metabolic processes are essential for the compound’s detoxification and excretion from the body. Additionally, 4-Butoxypiperidine can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 4-Butoxypiperidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with specific transporters and binding proteins, facilitating its movement within the cellular environment . The compound’s distribution is influenced by its affinity for different tissues, with higher accumulation observed in the liver and brain .
Subcellular Localization
The subcellular localization of 4-Butoxypiperidine is critical for its activity and function. It has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular targeting is essential for its role in modulating cellular metabolism and function.
Eigenschaften
IUPAC Name |
4-butoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPJZKQGJWZWIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626078 | |
| Record name | 4-Butoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88536-10-1 | |
| Record name | 4-Butoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)



![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)
